3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is a halogenated aromatic amide compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that benzamide derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzamides typically act by binding to their target proteins, thereby modulating their activity .
Biochemical Pathways
Benzamides can participate in a variety of biochemical reactions depending on their specific structure and the presence of functional groups .
Pharmacokinetics
The presence of the trifluoromethyl group might influence the compound’s bioavailability and metabolic stability .
Result of Action
The effects would largely depend on the specific targets and pathways it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation: Starting from benzamide, the compound undergoes sequential halogenation reactions to introduce chlorine and fluorine atoms.
Nucleophilic Substitution: The trifluoromethyl group can be introduced using reagents like trifluoromethyl anions.
Cyclization Reactions: These reactions can be used to form the benzamide core structure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenated intermediates and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the halogen atoms can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents like sodium fluoride and chlorine gas are used for halogen substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different halogenated derivatives.
Scientific Research Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to understand the effects of halogenated compounds on biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar halogenation patterns.
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with a different arrangement of halogens.
Uniqueness: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is unique due to its specific combination of halogen atoms and the presence of the benzamide group, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITROXMKOCKYPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378684 | |
Record name | 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129931-46-0 | |
Record name | Benzamide, 3-chloro-2-fluoro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129931-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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